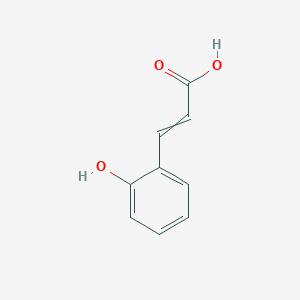
2-Hydroxyzimtsäure
Übersicht
Beschreibung
2-Hydroxycinnamic acid, also known as caffeic acid, is a naturally occurring organic compound that belongs to the class of hydroxycinnamic acids. It is commonly found in various fruits, vegetables, and beverages such as coffee and wine. Due to its antioxidant and anti-inflammatory properties, 2-hydroxycinnamic acid has gained significant attention in scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivitäten
Hydroxyzimtsäuren (HCAs) wie 2-Hydroxyzimtsäure sind natürliche phenolische Säuren, die in pflanzlichen Lebensmitteln weit verbreitet sind und über gut dokumentierte pharmakologische Aktivitäten verfügen . Sie wurden als gesundheitsfördernd befunden, da sie antioxidative, entzündungshemmende und antimikrobielle Eigenschaften besitzen .
Orale Pharmakokinetik
Die orale Pharmakokinetik von HCAs wurde umfassend untersucht. Sie weisen eine geringe Bioverfügbarkeit auf, was ihre orale Verabreichung beeinträchtigt . Forschungen laufen jedoch, um ihre Wasserlöslichkeit und gastrointestinale Stabilität zu verbessern und ihre orale Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) besser zu verstehen .
Lebensmittelanwendungen
HCAs sind in den weltweit konsumierten Lebensmitteln weit verbreitet, darunter Kaffee, Lebensmittelkräuter, Rotwein und Vollkornprodukte . Sie wurden mit einer Verbesserung der Gesundheitsqualität in Verbindung gebracht . Sie werden auch in Lebensmittelanwendungen aufgrund ihrer antioxidativen Eigenschaften und ihrer Wechselwirkungen mit Lebensmittel-Biomakromolekülen eingesetzt .
Antimikrobielle Eigenschaften
Studien haben gezeigt, dass this compound das Wachstum verschiedener Bakterien, einschließlich derer, die für orale Infektionen und Lebensmittelverderb verantwortlich sind, hemmen kann . Dadurch ist es ein potenzielles natürliches Konservierungsmittel in Lebensmittelprodukten .
Regulierung des Blutzuckerspiegels
Es wurde festgestellt, dass this compound den Blutzuckerspiegel reguliert und die Insulinsensitivität verbessert . Dies macht es potenziell vorteilhaft für Personen mit Diabetes .
Schutz vor UV-Strahlung
HCAs werden von Pflanzen zur Abwehr von UV-Strahlung, zum Konkurrenzkampf gegen andere Pflanzen, Insekten, Viren und Bakterien ausgeschieden . Dies deutet auf mögliche Anwendungen bei der Entwicklung natürlicher Sonnenschutzmittel und anderer Hautpflegeprodukte hin .
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxycinnamic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme is found in Vibrio fischeri, a marine bacterium . The compound also shows inhibitory effects on the growth of Mycobacterium tuberculosis .
Mode of Action
2-Hydroxycinnamic acid acts as an antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It also exhibits anti-cancer effects by inhibiting the growth of cancer cells .
Biochemical Pathways
2-Hydroxycinnamic acid is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of individual phenolic compounds . It is synthesized from l-phenylalanine or l-tyrosine through specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) properties . It’s important to note that the bioavailability of hydroxycinnamic acids can be affected by their release from proteins, which can decrease the availability of their free forms for absorption .
Result of Action
The action of 2-Hydroxycinnamic acid results in the minimization of oxidative damage, thereby maintaining cellular homeostasis and protecting vital cellular components . It also inhibits the growth of certain bacteria, including those responsible for oral infections and food spoilage .
Action Environment
Environmental stresses can increase the production of 2-Hydroxycinnamic acid and its derivatives in plants . These compounds help plants withstand environmental stresses by regulating physiological processes, acting as signaling molecules that regulate gene expression and biochemical pathways .
Safety and Hazards
2-Hydroxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Zukünftige Richtungen
Hydroxycinnamic acid and its derivatives have been reported to play important roles in plant growth and development, as well as in plant responses against biotic and abiotic stress responses . Future research could focus on the role of hydroxycinnamic acid in enhancing plant resistance to diseases and environmental stresses .
Biochemische Analyse
Biochemical Properties
2-Hydroxycinnamic acid plays a crucial role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the phenylpropanoid pathway, where it acts as a precursor for the synthesis of various other phenolic compounds. The compound interacts with several enzymes, including phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), which are essential for its biosynthesis . Additionally, 2-Hydroxycinnamic acid can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
2-Hydroxycinnamic acid exerts various effects on different types of cells and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This inhibition leads to reduced expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, 2-Hydroxycinnamic acid can influence the expression of genes involved in antioxidant defense, thereby enhancing cellular resistance to oxidative stress .
Molecular Mechanism
At the molecular level, 2-Hydroxycinnamic acid exerts its effects through various mechanisms. It can directly bind to and inhibit enzymes involved in oxidative stress, such as reactive oxygen species (ROS)-generating enzymes . The compound also interacts with transcription factors, modulating their activity and leading to changes in gene expression. For example, 2-Hydroxycinnamic acid can activate the Nrf2 pathway, which is responsible for the expression of antioxidant genes . Additionally, the compound can form complexes with metal ions, further enhancing its antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxycinnamic acid can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that 2-Hydroxycinnamic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation . Its efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of 2-Hydroxycinnamic acid in animal models are dose-dependent. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, 2-Hydroxycinnamic acid can exhibit toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Hydroxycinnamic acid is involved in several metabolic pathways, including the phenylpropanoid pathway. It is synthesized from phenylalanine through the action of enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL) . The compound can also be metabolized into other phenolic compounds, such as caffeic acid and ferulic acid, which further participate in various biochemical processes . These metabolic transformations can influence the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Hydroxycinnamic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 2-Hydroxycinnamic acid within the body can influence its overall efficacy and therapeutic potential.
Subcellular Localization
2-Hydroxycinnamic acid is localized in various subcellular compartments, including the cytosol, vacuole, and cell wall . Its subcellular localization can affect its activity and function. For instance, the compound’s presence in the vacuole can enhance its antioxidant properties by protecting cellular components from oxidative damage . Additionally, post-translational modifications and targeting signals can direct 2-Hydroxycinnamic acid to specific organelles, further influencing its biological activity .
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Record name | o-coumaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
614-60-8 | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-hydroxycinnamic acid exhibit its anti-cancer properties?
A1: Research suggests that 2-hydroxycinnamic acid exhibits anti-cancer properties through various mechanisms. Studies indicate its ability to induce apoptosis, a programmed cell death mechanism, in cancer cells []. Additionally, it shows potential in inhibiting the activity of Akt1, a protein kinase involved in cell growth and survival, potentially leading to cell cycle arrest []. This is further supported by computational docking studies that demonstrate 2-hydroxycinnamic acid binding to the ATP-binding pocket of Akt1, suggesting a potential for competitive inhibition [].
Q2: Does 2-hydroxycinnamic acid impact amyloid-β protein aggregation?
A2: Yes, studies indicate that 2-hydroxycinnamic acid and its structural analogs can inhibit amyloid-β protein (Aβ40) fibrillogenesis in a dose-dependent manner []. This inhibition is attributed to the compound's interaction with Aβ40, primarily through hydrogen bonding, as revealed by molecular docking studies []. Notably, the inhibitory activity appears to be enhanced with an increase in phenolic hydroxyl groups on the 2-hydroxycinnamic acid molecule [].
Q3: Can 2-hydroxycinnamic acid influence the production of Glucagon-like peptide-1 (GLP-1)?
A3: Research suggests that a specific fraction of foxtail millet polyphenols, enriched in 2-hydroxycinnamic acid (FMP-60), effectively promotes GLP-1 secretion from L cells in vitro []. In vivo studies using diet-induced obese mice demonstrated that FMP-60 administration led to increased endogenous GLP-1 levels, resulting in improved glucose homeostasis and amelioration of metabolic disorders [].
Q4: What is the molecular formula and weight of 2-hydroxycinnamic acid?
A4: The molecular formula of 2-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.
Q5: Are there any unique spectroscopic characteristics of 2-hydroxycinnamic acid?
A5: While specific spectroscopic data isn't extensively detailed in the provided research, 2-hydroxycinnamic acid, being a phenolic compound, generally exhibits characteristic UV-Vis absorption peaks in the range of 250-350 nm due to its aromatic ring and conjugated double bond system. Further characterization often involves techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify functional groups.
Q6: Is there information available about the stability of 2-hydroxycinnamic acid under various conditions?
A6: While the provided research papers do not delve into detailed stability studies of 2-hydroxycinnamic acid under different conditions, such information is crucial for understanding its potential applications. Factors like temperature, pH, light exposure, and the presence of oxidizing agents can influence its stability. Further research is needed to establish its stability profile comprehensively.
Q7: Have computational studies been conducted on 2-hydroxycinnamic acid?
A8: Yes, molecular docking studies have been used to investigate the interaction of 2-hydroxycinnamic acid with target proteins. For example, docking simulations have shown that 2-hydroxycinnamic acid can interact with amyloid-β protein (Aβ40) primarily through hydrogen bonding, suggesting a mechanism for its inhibitory effect on Aβ40 fibrillogenesis []. Similarly, docking studies have also explored the binding of 2-hydroxycinnamic acid to the ATP binding pocket of Akt1, a protein kinase involved in cancer cell growth and survival [].
Q8: How do structural modifications of 2-hydroxycinnamic acid affect its activity?
A9: Research on 2-hydroxycinnamic acid and its analogs suggests a structure-activity relationship, particularly concerning its Aβ40 fibrillogenesis inhibitory activity. Studies indicate that the presence and number of phenolic hydroxyl groups on the molecule influence its potency []. Increasing the number of phenolic hydroxyl groups appears to enhance the inhibitory activity against Aβ40 aggregation [].
Q9: What analytical methods are employed to detect and quantify 2-hydroxycinnamic acid?
A9: Various analytical techniques are used to identify and quantify 2-hydroxycinnamic acid in different matrices. Common methods include:
Q10: How is 2-hydroxycinnamic acid typically extracted from plant sources?
A12: Ultrasound-assisted extraction (UAE) has been explored as an efficient method for extracting polyphenols, including 2-hydroxycinnamic acid, from foxtail millet []. This method, utilizing ultrasound waves to enhance extraction efficiency, allows for the isolation of targeted compounds like 2-hydroxycinnamic acid.
Q11: What are the potential applications of 2-hydroxycinnamic acid in treating metabolic disorders?
A13: Research suggests that 2-hydroxycinnamic acid, as a component of foxtail millet polyphenols, may have potential in managing metabolic disorders. Animal studies demonstrated that administration of a polyphenol-rich extract from foxtail millet, containing 2-hydroxycinnamic acid (FMP-60), improved glucose homeostasis and ameliorated metabolic disturbances in diet-induced obese mice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)
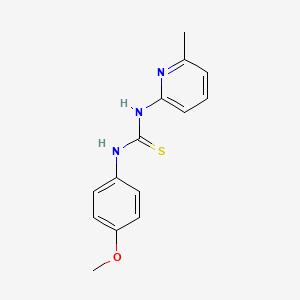
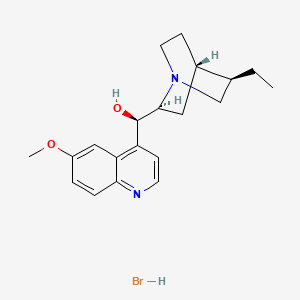
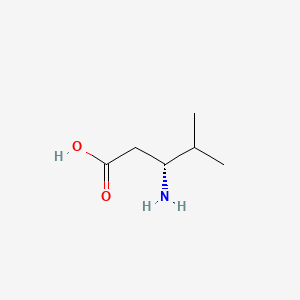
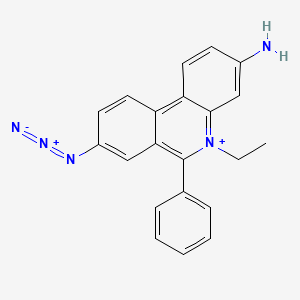

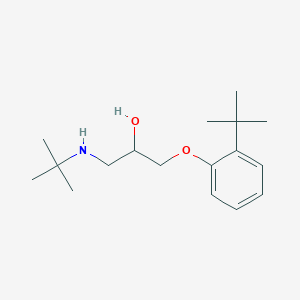
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)